2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound with the molecular formula C₁₂H₁₆BCl₂NO₂ and a molecular weight of 287.98 g/mol . This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to an aniline ring substituted with two chlorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of 2,3-dichloroaniline with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is usually heated to reflux in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Substituted anilines.
Scientific Research Applications
2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs for cancer therapy.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves the interaction of the boron atom with biological molecules. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes or alter the function of proteins. This compound can also participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of an aniline ring.
2,3-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness
2,3-Dichloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern and the presence of both chlorine and boron atoms. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
2,3-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYOIGMLUOXOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BCl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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